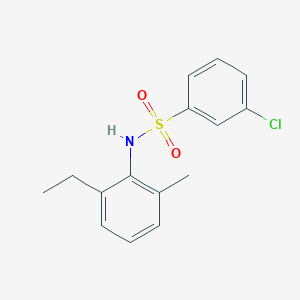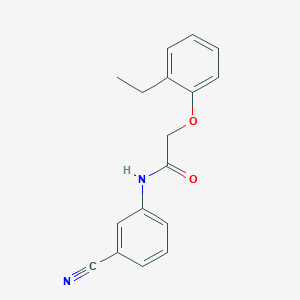
2-(2-Bromophenyl)sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromophenyl)sulfanylacetamide is a chemical compound that belongs to the class of sulfanyl amides. It has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The purpose of
Wirkmechanismus
The mechanism of action of 2-(2-Bromophenyl)sulfanylacetamide is not yet fully understood. However, it has been suggested that it induces cell death by disrupting the mitochondrial membrane potential and causing oxidative stress. Additionally, it has been reported to inhibit the activity of various enzymes involved in cancer cell proliferation, including topoisomerase II and DNA polymerase.
Biochemical and Physiological Effects:
2-(2-Bromophenyl)sulfanylacetamide has been shown to exhibit significant biochemical and physiological effects. It has been reported to induce apoptosis and cell cycle arrest in cancer cells. Moreover, it has been shown to inhibit the growth of bacteria by disrupting their cell wall synthesis. Additionally, it has been reported to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-(2-Bromophenyl)sulfanylacetamide in lab experiments is its high purity and yield. Additionally, it is relatively easy to synthesize and has a low toxicity profile, making it a safe and effective compound for use in various applications. However, one of the limitations of using 2-(2-Bromophenyl)sulfanylacetamide is its limited solubility in water, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research on 2-(2-Bromophenyl)sulfanylacetamide. One of the potential areas of research is the development of new analogs with improved anticancer and antibacterial activity. Additionally, the mechanism of action of 2-(2-Bromophenyl)sulfanylacetamide needs to be further elucidated to better understand its potential applications in various fields. Moreover, the potential use of 2-(2-Bromophenyl)sulfanylacetamide in the treatment of various inflammatory diseases needs to be explored further. Finally, the development of new synthesis methods for 2-(2-Bromophenyl)sulfanylacetamide could potentially improve its yield and purity, making it a more attractive candidate for various applications.
Synthesemethoden
The synthesis of 2-(2-Bromophenyl)sulfanylacetamide involves the reaction between 2-bromobenzenethiol and ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with aqueous ammonia to yield the final product. This method has been reported to yield high purity and yield of 2-(2-Bromophenyl)sulfanylacetamide.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromophenyl)sulfanylacetamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, it has been shown to inhibit the growth of bacteria, making it a potential candidate for the development of new antibiotics. Moreover, it has been used as a building block in the synthesis of various organic compounds, including polymers and dendrimers.
Eigenschaften
IUPAC Name |
2-(2-bromophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNOS/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWLMAGRPKUUHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SCC(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)sulfanylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-ol](/img/structure/B7480204.png)
![2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7480211.png)
![1-(2,3-Dihydroindol-1-yl)-2-[[5-(4-methoxyphenyl)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7480219.png)
![N-butyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetamide](/img/structure/B7480235.png)

![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[(3-methoxyphenyl)methyl-methylamino]acetamide](/img/structure/B7480253.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B7480261.png)
![2-[(2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)methyl]benzonitrile](/img/structure/B7480263.png)
![Dimethyl 5-[(4-methoxycarbonylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7480271.png)
![N-(2,5-difluorophenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide](/img/structure/B7480278.png)
![3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7480288.png)

